Cas no 868220-08-0 (5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 化学的及び物理的性質
名前と識別子
-
- 5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
- Thiazolo[3,2-b][1,2,4]triazol-6-ol, 5-[(3-fluorophenyl)[4-(4-methoxyphenyl)-1-piperazinyl]methyl]-
- SR-01000909136-1
- AKOS024609889
- 5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- F1805-0143
- 5-[(3-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- SR-01000909136
- 868220-08-0
- 5-((3-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
-
- インチ: 1S/C22H22FN5O2S/c1-30-18-7-5-17(6-8-18)26-9-11-27(12-10-26)19(15-3-2-4-16(23)13-15)20-21(29)28-22(31-20)24-14-25-28/h2-8,13-14,19,29H,9-12H2,1H3
- InChIKey: MRSDAVVGRSEULY-UHFFFAOYSA-N
- ほほえんだ: N1=CN=C2SC(C(C3=CC=CC(F)=C3)N3CCN(C4=CC=C(OC)C=C4)CC3)=C(O)N12
計算された属性
- せいみつぶんしりょう: 439.14782430g/mol
- どういたいしつりょう: 439.14782430g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 590
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 94.4Ų
じっけんとくせい
- 密度みつど: 1.43±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): -0.24±0.53(Predicted)
5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1805-0143-20mg |
5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
868220-08-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1805-0143-25mg |
5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
868220-08-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1805-0143-30mg |
5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
868220-08-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1805-0143-75mg |
5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
868220-08-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1805-0143-2mg |
5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
868220-08-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1805-0143-4mg |
5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
868220-08-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1805-0143-100mg |
5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
868220-08-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1805-0143-3mg |
5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
868220-08-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1805-0143-1mg |
5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
868220-08-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1805-0143-5μmol |
5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
868220-08-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 関連文献
-
1. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-olに関する追加情報
Introduction to 5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol (CAS No. 868220-08-0)
The compound 5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol (CAS No. 868220-08-0) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design of novel bioactive molecules. This heterocyclic compound features a complex structural framework that integrates multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development. The molecular structure comprises a piperazine moiety linked to a triazolothiazole scaffold, both of which are well-documented for their role in modulating biological pathways.
Recent studies have highlighted the potential of triazolothiazole derivatives as scaffolds for developing therapeutic agents with diverse biological activities. The presence of the 5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl substituent introduces additional layers of complexity, which may influence the compound's pharmacokinetic and pharmacodynamic properties. The fluorine atom at the 3-position of the phenyl ring is particularly noteworthy, as fluorine substitution is frequently employed in medicinal chemistry to enhance metabolic stability and binding affinity.
The 1,2,4triazolo[3,2-b][1,3]thiazol-6-ol core is a testament to the growing interest in polycyclic heterocycles that combine the structural features of triazoles and thiazoles. These motifs are known for their ability to interact with biological targets such as enzymes and receptors, often leading to potent and selective pharmacological effects. The combination of these structural elements in 5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol suggests a multifaceted interaction profile that warrants further exploration.
In the context of contemporary pharmaceutical research, this compound aligns with the trend toward rational drug design and structure-based drug discovery. The integration of computational chemistry and high-throughput screening techniques has enabled researchers to predict and validate the biological activity of such complex molecules more efficiently than ever before. The 5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl group may serve as a key determinant of binding affinity and selectivity when interacting with biological targets.
Moreover, the triazolothiazole scaffold has been implicated in various therapeutic areas, including central nervous system disorders, inflammation, and cancer. The unique electronic properties conferred by the triazole ring can modulate redox-sensitive signaling pathways, while the thiazole moiety contributes to hydrophobic interactions with biological targets. These features make 5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol a compelling candidate for further investigation in these fields.
Recent preclinical studies have begun to elucidate the potential therapeutic applications of related triazolothiazole derivatives. These studies suggest that compounds with similar structural motifs may exhibit inhibitory activity against enzymes involved in inflammatory pathways or receptor modulation in neurological disorders. While definitive conclusions about 5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol must await further experimentation, its structural features provide a strong rationale for its continued development.
The synthesis of this compound also underscores the advancements in synthetic methodologies that allow for the construction of complex heterocyclic frameworks. Modern synthetic strategies enable chemists to access novel molecular architectures with precision and efficiency. The introduction of fluorine and methoxy substituents into the phenyl rings highlights the deliberate tailoring of molecular properties to optimize bioactivity.
In conclusion,5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol (CAS No. 868220-08-0) represents a promising lead compound in pharmaceutical research due to its intricate structure and potential biological activity. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential. The integration of cutting-edge synthetic techniques with modern drug discovery approaches ensures that such compounds will remain at the forefront of medicinal chemistry innovation.
868220-08-0 (5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol) 関連製品
- 1247711-84-7(1-Cyclobutylbenzimidazol-2-amine)
- 22178-82-1(4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine)
- 2248299-07-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[methyl(propyl)amino]propanoate)
- 2138821-37-9(Butanoic acid, 2-(dihydro-3(2H)-furanylidene)-)
- 942309-06-0((3R,4R)-3,4-dimethoxypyrrolidine;hydrochloride)
- 84-76-4(Dinonyl phthalate)
- 1624260-86-1(Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate)
- 1163708-46-0(D-Biotin Dimer Acid)
- 1016891-05-6(6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile)
- 2649-64-1(Clovanediol)



